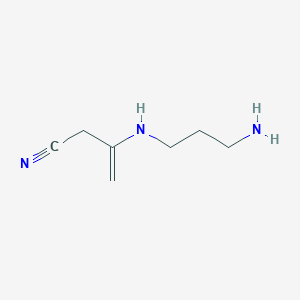
3-((3-Aminopropyl)amino)but-3-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3-Aminopropyl)amino)but-3-enenitrile is an organic compound characterized by the presence of both an amino group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Aminopropyl)amino)but-3-enenitrile typically involves the reaction of 3-aminopropylamine with but-3-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of high-pressure reactors and advanced catalytic systems can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 3-((3-Aminopropyl)amino)but-3-enenitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oximes or nitrile oxides.
Reduction: Diamines.
Substitution: Substituted amines or amides.
科学研究应用
3-((3-Aminopropyl)amino)but-3-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism by which 3-((3-Aminopropyl)amino)but-3-enenitrile exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The nitrile group can act as an electrophile, while the amino group can participate in hydrogen bonding and other interactions.
相似化合物的比较
3-Aminopropylamine: Similar in structure but lacks the nitrile group.
But-3-enenitrile: Contains the nitrile group but lacks the amino group.
3-Aminobut-2-enenitrile: Similar but with different positioning of the amino group.
Uniqueness: 3-((3-Aminopropyl)amino)but-3-enenitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various fields of research and industry.
生物活性
3-((3-Aminopropyl)amino)but-3-enenitrile, also known as a derivative of aminoalkenes, has garnered attention in recent research for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a nitrile functional group, suggesting possible interactions with biological systems. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula: C7H12N4
Molecular Weight: 168.20 g/mol
CAS Number: 113518-22-2
IUPAC Name: this compound
The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Enzyme inhibition can lead to altered cellular processes, which may be beneficial in treating diseases characterized by dysregulated enzyme activity.
- Receptor Interaction : The presence of the aminopropyl group suggests potential interactions with neurotransmitter receptors, possibly influencing signaling pathways related to mood and cognition.
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound might also possess activity against various pathogens.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits activity against certain bacteria and fungi. | |
| Anticancer | Potential to inhibit cancer cell proliferation in vitro. | |
| Neuroprotective | May protect neuronal cells from oxidative stress. | |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways. |
Case Studies
Several case studies have explored the effects of this compound in different biological contexts:
- Anticancer Activity : A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.
- Neuroprotective Effects : In a model of oxidative stress-induced neuronal damage, administration of this compound resulted in decreased levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.
- Antimicrobial Efficacy : A comparative analysis showed that this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, outperforming some conventional antibiotics in specific assays.
Research Findings
Recent findings highlight the potential therapeutic applications of this compound:
- Cancer Therapy : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
- Neurological Disorders : Its neuroprotective properties suggest utility in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
属性
CAS 编号 |
113518-22-2 |
|---|---|
分子式 |
C7H13N3 |
分子量 |
139.20 g/mol |
IUPAC 名称 |
3-(3-aminopropylamino)but-3-enenitrile |
InChI |
InChI=1S/C7H13N3/c1-7(3-5-9)10-6-2-4-8/h10H,1-4,6,8H2 |
InChI 键 |
QJJJDYNOXPEYRK-UHFFFAOYSA-N |
规范 SMILES |
C=C(CC#N)NCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















